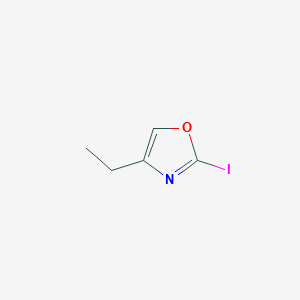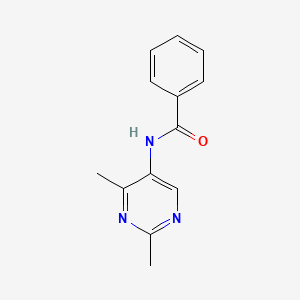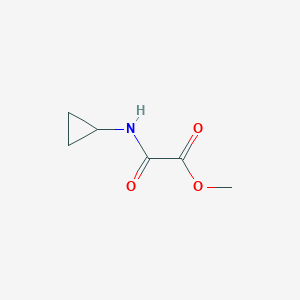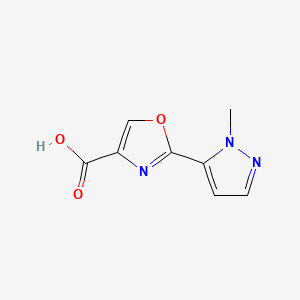
4-Ethyl-2-iodo-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-iodo-1,3-oxazole is a heterocyclic compound featuring a five-membered ring with oxygen and nitrogen atoms at positions 1 and 3, respectively. The presence of an ethyl group at position 4 and an iodine atom at position 2 makes this compound unique and of interest in various fields of research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-iodo-1,3-oxazole can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The resulting oxazolines can then be oxidized to oxazoles using manganese dioxide (MnO₂) or other oxidizing agents .
Industrial Production Methods: Industrial production of this compound typically involves the use of palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodoaromatics. This method is preferred due to its high regioselectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-iodo-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the iodine atom, leading to different substituted oxazoles.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO₂), bromotrichloromethane, and other oxidizing agents.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products:
Scientific Research Applications
4-Ethyl-2-iodo-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-iodo-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form non-covalent interactions, including hydrogen bonds and van der Waals forces, with these targets. This interaction can modulate the activity of the targets, leading to various biological effects .
Comparison with Similar Compounds
Oxazole: A basic five-membered ring with oxygen and nitrogen atoms.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms at different positions.
Benzoxazole: Contains a fused benzene ring, enhancing its stability and biological activity.
Uniqueness: 4-Ethyl-2-iodo-1,3-oxazole is unique due to the presence of both an ethyl group and an iodine atom, which confer distinct chemical reactivity and potential biological activities compared to other oxazole derivatives .
Properties
Molecular Formula |
C5H6INO |
|---|---|
Molecular Weight |
223.01 g/mol |
IUPAC Name |
4-ethyl-2-iodo-1,3-oxazole |
InChI |
InChI=1S/C5H6INO/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3 |
InChI Key |
BSTRILBAKIINST-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=COC(=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(Methylcarbamoyl)pyridin-2-yl]boronic acid](/img/structure/B13887370.png)










![1-([3-Chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine](/img/structure/B13887414.png)

![(1R,4S)-2-azabicyclo[2.2.1]heptane;oxalic acid](/img/structure/B13887437.png)
